L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine

Description

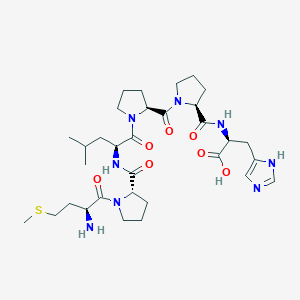

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is a synthetic hexapeptide with the sequence Met-Pro-Leu-Pro-Pro-His. Its structure features a methionine residue at the N-terminus, a leucine residue in the third position, and a histidine residue at the C-terminus, interspersed with three proline residues (positions 2, 4, and 5).

Properties

CAS No. |

916136-96-4 |

|---|---|

Molecular Formula |

C32H50N8O7S |

Molecular Weight |

690.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C32H50N8O7S/c1-19(2)15-22(36-27(41)24-7-4-11-38(24)29(43)21(33)10-14-48-3)30(44)40-13-6-9-26(40)31(45)39-12-5-8-25(39)28(42)37-23(32(46)47)16-20-17-34-18-35-20/h17-19,21-26H,4-16,33H2,1-3H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

YBYVRAIFQVIKDV-FRSCJGFNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid, L-histidine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-leucine, L-proline, L-proline, and L-methionine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

Substitution: Amino acid derivatives activated with carbodiimides (e.g., EDC) are commonly used for peptide bond formation.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its triple proline motif (Pro-Pro-Pro) and the inclusion of methionine and histidine. Below is a comparison with structurally related peptides from the evidence:

Table 1: Structural Comparison of Selected Peptides

Key Observations:

Proline Density : The target compound has the highest proline density (3/6 residues) among the listed peptides, which may enhance conformational stability or limit protease susceptibility .

Sequence Variability : ’s pentapeptide (His-Ala-Leu-Pro-Met) shares leucine and proline but lacks the Pro-Pro-Pro motif, highlighting divergent structural priorities .

Physicochemical Properties

Proline’s cyclic structure and histidine’s polar side chain influence solubility, hydrophobicity, and stability:

Table 3: Predicted Physicochemical Properties

- Hydrophobicity : Both the target compound and ’s pentapeptide share similar XLogP values (-3.5), suggesting comparable solubility profiles .

Biological Activity

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is a peptide composed of six amino acids: methionine, proline, leucine, proline, proline, and histidine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biotechnology. This article provides a comprehensive overview of the biological activity of this peptide, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically utilizes solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. The chemical structure is characterized by the following molecular properties:

| Property | Value |

|---|---|

| CAS Number | 916136-96-4 |

| Molecular Formula | C32H50N8O7S |

| Molecular Weight | 690.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Mechanisms of Biological Activity

The biological activity of this compound can vary based on its specific amino acid sequence and structure. Potential mechanisms include:

- Antimicrobial Activity : Similar peptides have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The presence of methionine may confer antioxidant capabilities, protecting cells from oxidative stress.

- Modulation of Cellular Processes : The peptide may influence signaling pathways involved in inflammation and immune responses.

Case Studies

- Prolidase Deficiency : A study investigated the role of iminopeptides in patients with prolidase deficiency, highlighting how certain dipeptides containing proline influenced metabolic pathways . While not directly related to this compound, this research underscores the importance of proline-rich peptides in biological processes.

- Biofilm Formation : A study found that L-histidine significantly reduced biofilm formation in yeast strains, suggesting that similar peptides could modulate multicellular behaviors through structural modifications . This points to a potential area for further research into the effects of this compound on microbial communities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.